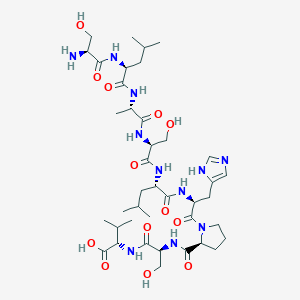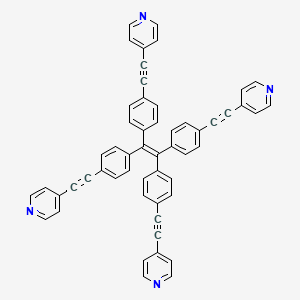
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene is a complex organic compound with the molecular formula C46H32N4. It is known for its unique structural properties, which include multiple pyridine and phenyl groups attached to an ethene core. This compound is often used in the field of materials science and coordination chemistry due to its ability to form stable complexes with various metals .
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 4-iodopyridine is reacted with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction and optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene undergoes various chemical reactions, including:
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. This coordination can influence the electronic properties of the metal center, leading to various applications in catalysis, sensing, and materials science .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene is unique due to its multiple pyridine and phenyl groups, which provide multiple coordination sites for metal ions. Similar compounds include:
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: This compound has similar coordination properties but lacks the ethynyl groups, which can affect its reactivity and stability.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)vinyl)phenyl)ethene: This compound has vinyl groups instead of ethynyl groups, which can influence its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C54H32N4 |
|---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
4-[2-[4-[1,2,2-tris[4-(2-pyridin-4-ylethynyl)phenyl]ethenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C54H32N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h9-40H |
InChI Key |
UHLGLSDURCRKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C#CC4=CC=NC=C4)C5=CC=C(C=C5)C#CC6=CC=NC=C6)C7=CC=C(C=C7)C#CC8=CC=NC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



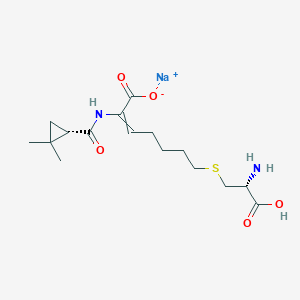
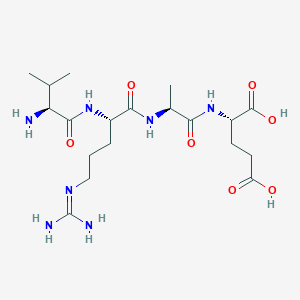
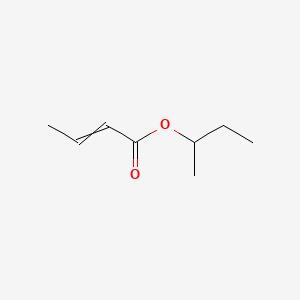
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
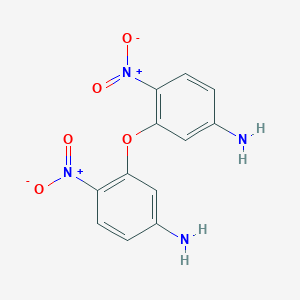
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)
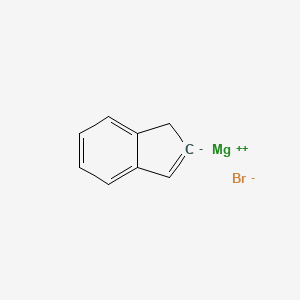

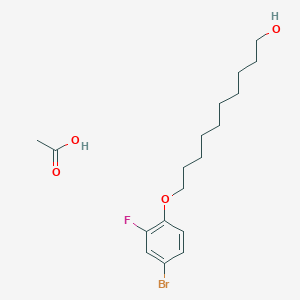

methanone](/img/structure/B12517827.png)
